4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile
Overview
Description
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that contains both pyrrole and thiophene rings
Scientific Research Applications
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
This compound acts as an inhibitor of the GATA family proteins . It inhibits the interaction between GATA3 and SOX4 . This interaction is crucial for the differentiation of Th2 cells . By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by this compound affects the Th2 cell differentiation pathway . This leads to a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . As a result, the expression and production of Th2 cytokines are also inhibited .
Result of Action
The result of the action of this compound is the significant suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of GATA family proteins, particularly GATA3, by targeting their DNA-binding activity . The interaction between this compound and GATA3 inhibits the binding of GATA3 to SOX4, thereby suppressing Th2 cell differentiation without affecting Th1 cell differentiation . Additionally, this compound inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GATA3 by this compound leads to reduced differentiation of Th2 cells, which are crucial for immune responses . This modulation of immune cell differentiation can have significant implications for immune-related diseases and conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the DNA-binding domain of GATA3, preventing its interaction with target DNA sequences . This inhibition disrupts the transcriptional activity of GATA3, leading to decreased expression of genes involved in Th2 cell differentiation and cytokine production . The compound’s ability to inhibit GATA3 and other GATA family proteins highlights its potential as a therapeutic agent for modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits GATA3 activity and modulates immune cell differentiation without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Determining the optimal dosage for therapeutic applications is essential to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. This compound’s interaction with GATA3 and other GATA family proteins plays a crucial role in its metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is efficiently transported across cell membranes and distributed within various cellular compartments . The localization and accumulation of this compound within specific tissues and cells can affect its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, where it interacts with GATA3 and other transcription factors . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole-1-yl-thiophene-2-carboxylic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid
Uniqueness
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOKTPVYFIDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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